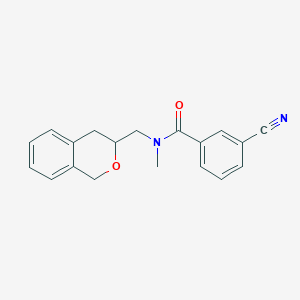

3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide

Description

3-Cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide is a benzamide derivative characterized by a cyano (-CN) group at the 3-position of the benzamide core, an N-methyl substituent, and an isochroman-3-ylmethyl moiety. The isochroman group may confer unique pharmacokinetic properties, such as enhanced lipophilicity and blood-brain barrier permeability, which are critical for central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name |

3-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-21(19(22)16-8-4-5-14(9-16)11-20)12-18-10-15-6-2-3-7-17(15)13-23-18/h2-9,18H,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRVUDSQUXTBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide typically involves the reaction of isochroman-3-ylmethylamine with a benzoyl chloride derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or isochroman derivatives.

Scientific Research Applications

3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide is widely used in scientific research due to its unique properties. Some of its applications include:

Medicinal Chemistry: Used in the design and synthesis of potential drug candidates.

Drug Design: Acts as a scaffold for developing new therapeutic agents.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

- Structural Differences : CDPPB replaces the isochroman-3-ylmethyl group with a 1,3-diphenylpyrazole moiety.

- Key Findings: Enhances NMDA receptor-induced field potentials in neuronal models . Normalizes mGluR5-dependent signaling in Shank3 knockdown neurons .

- Advantages Over Target Compound : CDPPB’s diphenylpyrazole group enables strong interactions with mGluR5’s allosteric pocket, whereas the isochroman group in the target compound may alter binding affinity or metabolic stability.

N,N-Diethyl-3-methylbenzamide (DEET)

- Structural Differences: DEET lacks the cyano and isochroman groups, instead featuring diethyl and methyl substituents.

- Pharmacological Activity : A widely used insect repellent with rapid skin absorption and metabolism .

- Key Findings :

- Contrast with Target Compound: The absence of the cyano group and isochroman substituent in DEET results in entirely different applications (insect repellent vs. CNS modulation).

U-47700 (Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)

- Structural Differences: U-47700 includes dichloro and dimethylamino-cyclohexyl groups, distinguishing it from the target compound.

- Key Findings :

- Contrast with Target Compound: The dichloro and cyclohexyl groups in U-47700 confer opioid receptor affinity, whereas the target compound’s isochroman group may steer activity toward non-opioid CNS targets.

Biological Activity

N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological properties. The presence of the 4-bromo-2-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within various biological pathways. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.

- Anticancer Properties : It may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : The compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Biological Activity Data

A summary of the biological activities observed in recent studies is presented in the table below:

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Induction of apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduction of TNF-alpha levels |

Case Studies

Several studies have explored the biological activity of N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide:

- Antimicrobial Study : A study evaluated the compound's effectiveness against a panel of bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

- Cancer Cell Line Analysis : In vitro experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a 30% increase in apoptosis compared to control groups. This effect was linked to the upregulation of pro-apoptotic proteins.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What precautions are necessary for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.